(5-Methoxy-4-methylpyridin-2-yl)methanol

Description

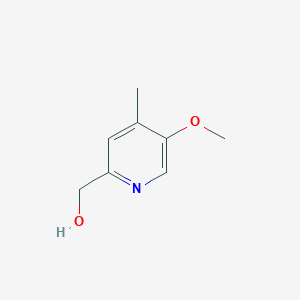

(5-Methoxy-4-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl (-CH2OH) group at position 2, a methoxy (-OCH3) group at position 5, and a methyl (-CH3) substituent at position 4 of the pyridine ring. Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(5-methoxy-4-methylpyridin-2-yl)methanol |

InChI |

InChI=1S/C8H11NO2/c1-6-3-7(5-10)9-4-8(6)11-2/h3-4,10H,5H2,1-2H3 |

InChI Key |

JPHSBJFQXSBWHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1OC)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares (5-Methoxy-4-methylpyridin-2-yl)methanol with six structurally related pyridine methanol derivatives, highlighting substituent positions, molecular formulas, and key properties.

Substituent Effects on Physical and Chemical Properties

- Electron-Donating vs. Halogen substituents (Cl, F, Br) in analogs (e.g., ) introduce electron-withdrawing effects, lowering pKa values and altering solubility. For example, (5-Fluoro-2-methoxypyridin-4-yl)methanol has a predicted pKa of 12.45 , suggesting weaker acidity compared to chloro or bromo analogs.

- Hydrophobicity and Solubility: The dichloro derivative is more hydrophobic due to its two Cl atoms, reducing aqueous solubility. The dimethoxy analog exhibits higher polarity and solubility in polar solvents like methanol or water, attributed to its two methoxy groups.

- Steric Effects: The methyl group at position 4 in the target compound may introduce steric hindrance, affecting its reactivity in coupling reactions compared to less-substituted analogs like (4-Methoxypyridin-2-yl)methanol .

Preparation Methods

Reaction Mechanism and Conditions

The reduction involves the formation of a borohydride complex with LiCl, which selectively reduces the ester group to a primary alcohol while preserving the pyridine ring and substituents. Key parameters include:

Post-reduction workup involves acid quenching (e.g., HCl), extraction with THF, and crystallization to isolate the product. For the target compound, introducing methoxy and methyl groups at positions 5 and 4, respectively, would require a pre-functionalized ester precursor.

An alternative route involves the introduction of methoxy and methyl groups via nucleophilic substitution or coupling reactions. Patent WO2020178175A1 demonstrates the hydrogenation of nitro-N-oxide intermediates to amines, followed by substitution to install methoxy groups.

Stepwise Synthesis from Nitropyridine Intermediates

-

Hydrogenation of nitro groups : Using a platinum-vanadium catalyst (1% Pt + 2% V on carbon) under 3 bar H₂ in methanol at 30°C.

-

Diazotization and methoxylation : Converting the resultant amine to a diazonium salt, followed by reaction with methanol to introduce the methoxy group.

-

Ester reduction : As described in Section 1, reducing the ester to the alcohol.

This approach mirrors the synthesis of 4-amino-5-methylpyridone, adapted for methoxy substitution. Challenges include controlling regioselectivity and minimizing byproducts such as methyl ethers.

Alternative Synthetic Routes

Grignard Addition to Pyridinecarboxaldehydes

Reacting 5-methoxy-4-methylpyridine-2-carbaldehyde with methylmagnesium bromide could yield the tertiary alcohol, though subsequent reduction would be required to obtain the primary alcohol. This method risks over-reduction or side reactions at the pyridine nitrogen.

Enzymatic or Biocatalytic Reduction

Emerging literature on alcohol dehydrogenases for asymmetric reductions could offer stereoselective pathways. However, no direct applications to pyridinemethanols have been reported.

Comparative Analysis of Methods

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-liquid extraction : THF/water systems to remove inorganic salts.

-

Crystallization : Ethanol or methanol recrystallization to isolate pure product.

-

Chromatography : Avoided in industrial settings due to scalability issues.

Characterization via -NMR should reveal distinct signals for the methoxy (–OCH₃, δ 3.8–4.0 ppm), methyl (–CH₃, δ 2.3–2.5 ppm), and hydroxymethyl (–CH₂OH, δ 4.5–4.7 ppm) groups.

Industrial Scalability and Cost Considerations

The catalytic reduction method (Section 1) is most viable for large-scale production due to its minimal solvent use and compatibility with standard reactors. In contrast, multi-step substitution routes (Section 2) incur higher costs from catalyst recycling and purification .

Q & A

Q. What are the standard synthetic routes for (5-Methoxy-4-methylpyridin-2-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. For example, methoxy and methyl groups can be introduced using methylating agents like iodomethane under basic conditions (e.g., NaH in DMF). Purification often involves column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures. Yield optimization may require temperature control (e.g., 0–60°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹). Cross-referencing with analogs like (5-Bromo-2-methoxypyridin-4-yl)methanol ensures accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a building block for drug candidates, particularly in kinase inhibitors or antimicrobial agents. Its pyridine core allows for functionalization via Suzuki coupling or amidation. Similar compounds are used in fragment-based drug discovery for targeted protein interactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.

- Computational Modeling (DFT) : Software like Gaussian predicts transition states and intermediates.

- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates. For example, oxidation pathways can be mapped using these methods .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from polymorphism or solvent inclusion in crystals. Validate via:

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like ORCA or Gaussian models interactions with catalysts (e.g., Pd for cross-coupling). Studies on analogs like (5-(Methylthio)pyridin-2-yl)methanol guide parameterization .

Q. How is the compound’s stability assessed under varying pH and temperature?

Q. What strategies minimize byproduct formation during large-scale synthesis?

- Flow Chemistry : Enhances mixing and heat transfer to suppress side reactions.

- Catalyst Screening : Test Pd/Cu systems for regioselective coupling.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Analogous pyridine derivatives highlight the need for optimized stoichiometry and solvent selection .

Q. How do researchers study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins.

- Molecular Docking (AutoDock Vina) : Screens against enzyme active sites (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS). Structural analogs in thiophene-methanol systems provide precedent workflows .

Q. What methods control regioselectivity in functionalization reactions?

- Directing Groups : Install temporary groups (e.g., boronic esters) to steer substitutions.

- Metal Catalysis : Use Pd(0) with tailored ligands (e.g., XPhos) for C-H activation.

- Microwave-Assisted Synthesis : Enhances selectivity via rapid, uniform heating.

Case studies on pyrimidine-methanol derivatives demonstrate these approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.